molecular formula C16H19NO4 B2468927 2-ethoxy-N-(3-(furan-2-yl)-3-hydroxypropyl)benzamide CAS No. 1421453-55-5

2-ethoxy-N-(3-(furan-2-yl)-3-hydroxypropyl)benzamide

Cat. No. B2468927
CAS RN: 1421453-55-5
M. Wt: 289.331
InChI Key: NKCASIRCEOPBBY-UHFFFAOYSA-N
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Description

2-ethoxy-N-(3-(furan-2-yl)-3-hydroxypropyl)benzamide, also known as EFHB, is a benzamide derivative that has been studied for its potential applications in scientific research. This compound has a unique chemical structure that makes it a valuable tool for studying various biochemical and physiological processes.

Scientific Research Applications

Anticancer and Antiangiogenic Activity

Research into benzofuran derivatives, including compounds similar to 2-ethoxy-N-(3-(furan-2-yl)-3-hydroxypropyl)benzamide, highlights significant applications in the field of cancer treatment. A study by Romagnoli et al. (2015) on novel 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin revealed potent anticancer and antiangiogenic activities. These compounds exhibited high antiproliferative activity against cancer cells, bound to the colchicine site of tubulin, induced apoptosis, and showed potent vascular disrupting properties derived from the effect on vascular endothelial cells, both in vitro and in vivo Romagnoli et al., 2015.

Adipogenic Differentiation Inhibition

Another area of interest is the inhibition of adipogenic differentiation and production of inflammatory adipokines, as explored by Sung et al. (2010). They studied derivatives of XH-14, a methoxybenzo[b]furan derivative from Danshen, which showed the ability to inhibit adipocyte differentiation and reduce the production of obesity-associated inflammatory adipokines Sung et al., 2010.

5-Lipoxygenase Inhibitory Activities

Further research by Ohemeng et al. (1994) into 2-substituted benzofuran hydroxyamic acids demonstrated potent inhibitory activities against the 5-lipoxygenase enzyme, a key player in the inflammatory process. These compounds showed significant in vitro and in vivo activities, highlighting their potential as anti-inflammatory agents Ohemeng et al., 1994.

Fluorescent Sensing and Imaging

A theoretical study based on modifications of the 3-hydroxyflavone molecule for fluorescence sensing and imaging applications was conducted by Han et al. (2018). They designed derivatives to regulate excited-state intramolecular proton transfer and charge transfer characteristics, demonstrating the potential of benzofuran derivatives in the development of new fluorescent probes and organic radiation scintillators Han et al., 2018.

properties

IUPAC Name

2-ethoxy-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-2-20-14-7-4-3-6-12(14)16(19)17-10-9-13(18)15-8-5-11-21-15/h3-8,11,13,18H,2,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCASIRCEOPBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCC(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide

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